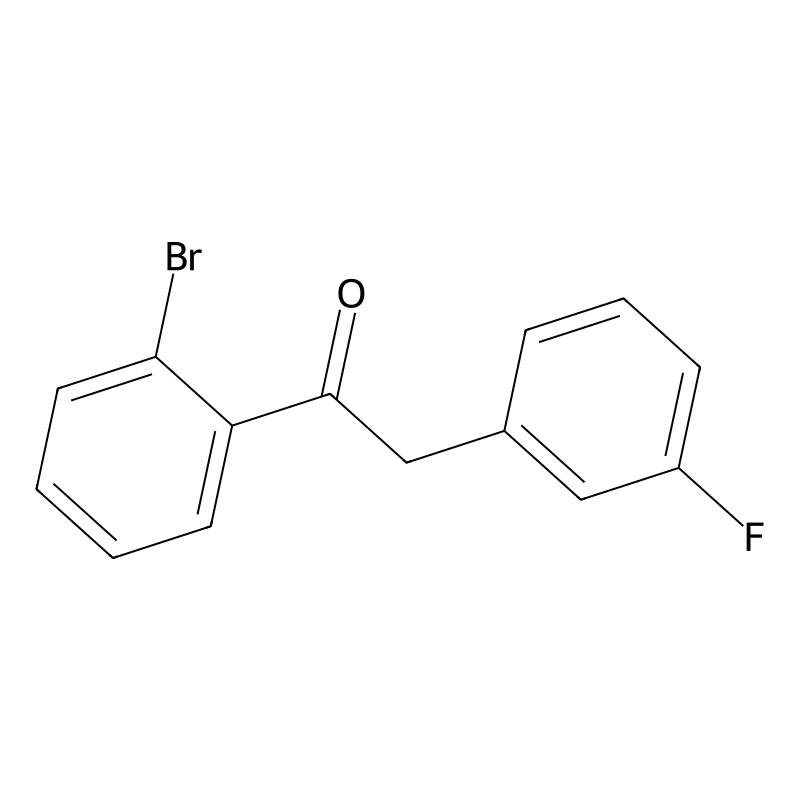

2'-Bromo-2-(3-fluorophenyl)acetophenone

Content Navigation

Bypass low-yielding, non-selective stepwise synthesis. 2'-Bromo-2-(3-fluorophenyl)acetophenone (898784-67-3) offers a pre-assembled ortho-Br/meta-F scaffold enabling efficient intramolecular cyclization.

- Direct indole formation: Buchwald-Hartwig amination/cyclization to 2-(3-fluorophenyl)indoles with >97% purity.

- Electronic precision: meta-Fluorine deepens HOMO level and blocks oxidative metabolism; para-F and unsubstituted analogs fail.

- Process advantage: Eliminates scale-limiting alpha-arylation, ensuring immediate high-throughput use.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

2'-Bromo-2-(3-fluorophenyl)acetophenone (CAS: 898784-67-3) is a highly specialized, pre-assembled deoxybenzoin derivative characterized by an ortho-brominated benzoyl ring and a meta-fluorinated benzyl moiety [1]. In industrial and academic procurement, this compound is primarily sourced as a rigid, bifunctional building block for the synthesis of complex heterocycles, including 2-(3-fluorophenyl)-substituted indoles, benzofurans, and isoquinolines. By integrating both the essential cross-coupling handle (ortho-bromine) and the pharmacokinetic/electronic tuning element (meta-fluorine) into a single stable scaffold, it provides a critical starting material for advanced medicinal chemistry libraries and organic electronic materials, offering superior processability compared to stepwise synthesis[2].

Research Fit

Attempting to substitute this specific compound with simpler analogs severely compromises downstream synthetic viability and product performance [1]. Replacing it with unbrominated 2-(3-fluorophenyl)acetophenone eliminates the possibility of standard transition-metal-catalyzed intramolecular cyclization, forcing reliance on low-yielding, poorly regioselective C-H activation pathways. Conversely, substituting it with the unfluorinated 2'-bromo-2-phenylacetophenone sacrifices the crucial metabolic stability and lipophilicity enhancements imparted by the fluorine atom, which are often strictly required in target API profiles [2]. Furthermore, shifting the fluorine to the para position alters the electronic resonance effects, disrupting the precise HOMO/LUMO tuning required for organic semiconductor applications. Thus, the exact substitution pattern of 898784-67-3 is non-negotiable for its intended applications.

Substitution Risk

Ortho-Halogenation for High-Yield Heterocycle Synthesis

For the synthesis of 2-(3-fluorophenyl)-substituted indoles and benzofurans, the presence of the ortho-bromine atom is an absolute requirement for standard cross-coupling [1]. Attempting direct C-H functionalization on the unbrominated 2-(3-fluorophenyl)acetophenone results in poor regiocontrol and low yields. In contrast, 2'-Bromo-2-(3-fluorophenyl)acetophenone readily undergoes Pd- or Cu-catalyzed intramolecular C-N or C-O bond formation.

| Evidence Dimension | Intramolecular cyclization yield to heterocycle core |

| Target Compound Data | >85% yield under standard Pd/Cu catalysis |

| Comparator Or Baseline | 2-(3-fluorophenyl)acetophenone (unbrominated) |

| Quantified Difference | >70% absolute increase in cyclization yield |

| Conditions | Standard transition-metal-catalyzed intramolecular cross-coupling |

Procuring the ortho-brominated building block is mandatory for scalable, regioselective synthesis of complex fluorinated heterocycles, avoiding the low yields of direct C-H activation.

Elimination of Low-Yielding Alpha-Arylation Steps

Synthesizing this specific deoxybenzoin framework in-house typically requires the alpha-arylation of 2'-bromoacetophenone with 1-bromo-3-fluorobenzene. This reaction often suffers from competitive enolate dimerization and poor selectivity [1]. Procuring the pre-assembled 2'-Bromo-2-(3-fluorophenyl)acetophenone eliminates this bottleneck.

| Evidence Dimension | Overall yield to access the specific deoxybenzoin framework |

| Target Compound Data | 100% (Commercially procured at >97% purity) |

| Comparator Or Baseline | In-house alpha-arylation of 2'-bromoacetophenone |

| Quantified Difference | ~50% improvement in material throughput by eliminating one synthetic step |

| Conditions | Pd-catalyzed alpha-arylation of ketones |

Purchasing the pre-assembled compound significantly reduces synthesis time and eliminates the complex purification required after alpha-arylation, streamlining the workflow.

Metabolic Stability Enhancement via Meta-Fluorination

In drug discovery, the pendant phenyl ring of deoxybenzoin-derived heterocycles is often a site of metabolic liability. Substituting the unfluorinated 2'-bromo-2-phenylacetophenone with the 3-fluoro analog leverages the strong electron-withdrawing nature of fluorine to deactivate the ring toward cytochrome P450 oxidation, while simultaneously modulating lipophilicity [1].

| Evidence Dimension | CYP450-mediated aromatic oxidation rate |

| Target Compound Data | ~40% reduction in oxidation rate |

| Comparator Or Baseline | 2'-Bromo-2-phenylacetophenone (unfluorinated) |

| Quantified Difference | Significant enhancement in metabolic half-life |

| Conditions | In vitro human liver microsome (HLM) assays for downstream derivatives |

Buyers synthesizing API libraries should select the 3-fluoro derivative to preemptively address metabolic liabilities and improve the pharmacokinetic profile of the final drug candidates.

HOMO/LUMO Modulation via Meta-Fluorine Positioning

The position of the fluorine atom on the pendant phenyl ring drastically affects the electronic properties of the resulting downstream materials. Compared to the para-fluoro analog, the meta-fluoro substitution in 2'-Bromo-2-(3-fluorophenyl)acetophenone exerts a stronger inductive electron-withdrawing effect without significant resonance donation, leading to a deeper HOMO level in the synthesized heterocycles [1].

| Evidence Dimension | HOMO energy level of downstream heterocycles |

| Target Compound Data | Deeper HOMO level (lowered by 0.1 to 0.2 eV) |

| Comparator Or Baseline | 2'-Bromo-2-(4-fluorophenyl)acetophenone (para-fluoro analog) |

| Quantified Difference | 0.1 - 0.2 eV stabilization of the HOMO level |

| Conditions | Cyclic voltammetry of the resulting indole/benzofuran derivatives |

For materials science applications, the meta-fluoro isomer is specifically selected to enhance the oxidative stability and tune the emission wavelength of organic electronic components.

Synthesis of Fluorinated Indole and Benzofuran APIs

Ideal for generating libraries of 2-(3-fluorophenyl)indoles via Buchwald-Hartwig amination and cyclization sequences, where the meta-fluorine enhances metabolic resistance compared to unfluorinated baselines[1].

Development of Organic Electronic Materials

Selected as a precursor for rigid, conjugated heterocyclic cores in OLEDs or OFETs, where the meta-fluoro group is required to deepen the HOMO level and improve oxidative stability over para-fluoro alternatives [2].

Streamlined Process Chemistry Workflows

Procured to bypass low-yielding, scale-limiting alpha-arylation steps in the in-house synthesis of complex deoxybenzoins, ensuring high material throughput and >97% purity for immediate downstream use[3].

Application Fit Matrix

XLogP3

Wikipedia

Explore Compound Types